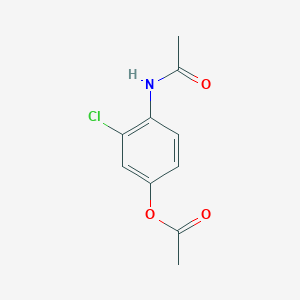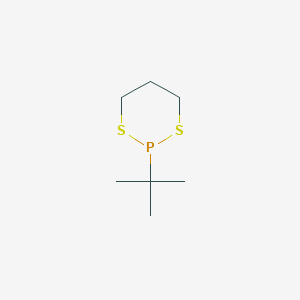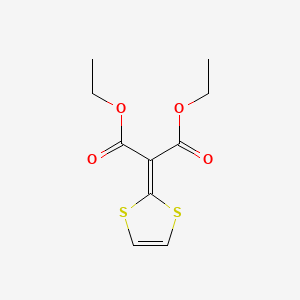
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.273 g/mol . It is a derivative of cyclohexene, featuring a dimethyl ester functional group attached to a methyl-substituted cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate can be synthesized through several routes. One common method involves the esterification of 2-methylcyclohex-2-en-1-ol with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methylcyclohex-2-en-1-one, followed by esterification with malonic acid. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation step. The esterification process is then carried out under controlled temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl-substituted derivatives.
科学的研究の応用
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Dimethyl (2,3-dimethylcyclohex-2-en-1-yl)propanedioate
- Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate
- 2-Cyclohexen-1-one
Uniqueness
Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.
特性
CAS番号 |
61111-36-2 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
dimethyl 2-(2-methylcyclohex-2-en-1-yl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-8-6-4-5-7-9(8)10(11(13)15-2)12(14)16-3/h6,9-10H,4-5,7H2,1-3H3 |
InChIキー |
RFRYXFRKUVRHCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCCC1C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)




